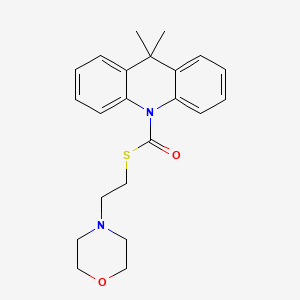
10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(4-morpholinyl)ethyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(4-morpholinyl)ethyl) ester is a Drug / Therapeutic Agent.
Applications De Recherche Scientifique
Drug-Nucleic Acid Interactions
- Acridine derivatives like 9-amino-[N-2-(4-morpholinyl)ethyl]acridine-4-carboxamide have shown potential in antitumor activity through intercalative binding with DNA. This interaction has been studied using quantum mechanical methods to understand the binding sites and relative stability of acridine-base pair complexes (Shukla & Tiwari, 2009).
Chemiluminescence Applications
- Aryl esters of acridinium acid, including those substituted at the benzene ring, demonstrate notable chemiluminescent properties in various solvents. These properties depend on solvent polarity, nucleophilicity, and the nature and concentration of bases and oxidants (Krzymiński et al., 2010).
Synthesis and Molecular Structure
- Synthesis of N,N-Dialkyl-9-oxoacridine-10(9H)-carbothioamides has been achieved, providing insights into the chemical properties and potential applications of acridine derivatives (Kobayashi, Nakagawa, & Yuba, 2013).
- The molecular structure of acridine derivatives, particularly those being evaluated as potential anti-cancer agents, has been determined through X-ray crystallography. This research offers implications for models of DNA-binding (Hudson et al., 1987).
Luminescence and Stability
- Studies on hydroxamic acids linked to acridinecarboxylic acid through a pseudo-ester function have shown various effects on the luminescence yield and stability of the molecule. This research aids in understanding and improving chemiluminescent labels (Renotte et al., 2000).
Biological Activities
- Novel morpholinyl- and methylpiperazinylacyloxyalkyl prodrugs of 2-(6-methoxy-2-naphthyl)propionic acid (Naproxen) have been synthesized and evaluated for topical drug delivery, demonstrating the potential for improved therapeutic application (Rautio et al., 2000).
Propriétés
Numéro CAS |
38420-61-0 |
|---|---|
Nom du produit |
10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(4-morpholinyl)ethyl) ester |
Formule moléculaire |
C22H26N2O2S |
Poids moléculaire |
382.5 g/mol |
Nom IUPAC |
S-(2-morpholin-4-ylethyl) 9,9-dimethylacridine-10-carbothioate |
InChI |
InChI=1S/C22H26N2O2S/c1-22(2)17-7-3-5-9-19(17)24(20-10-6-4-8-18(20)22)21(25)27-16-13-23-11-14-26-15-12-23/h3-10H,11-16H2,1-2H3 |
Clé InChI |
AMWSLIXSLYDPNY-UHFFFAOYSA-N |
SMILES |
CC1(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)SCCN4CCOCC4)C |
SMILES canonique |
CC1(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)SCCN4CCOCC4)C |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(4-morpholinyl)ethyl) ester |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



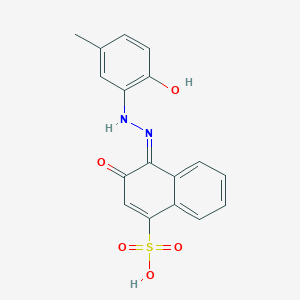
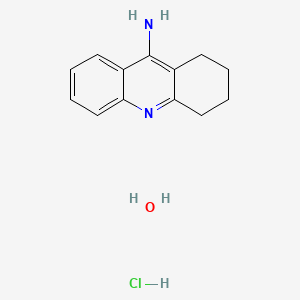
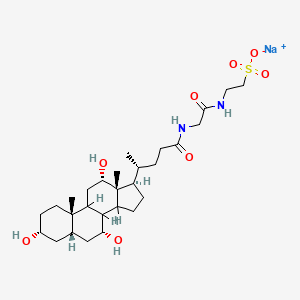
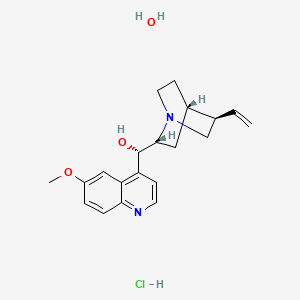
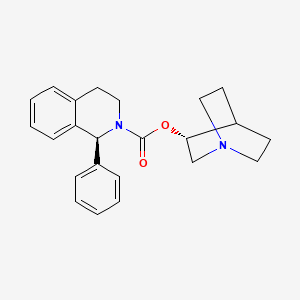
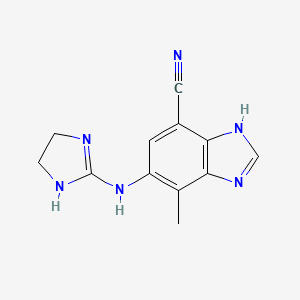
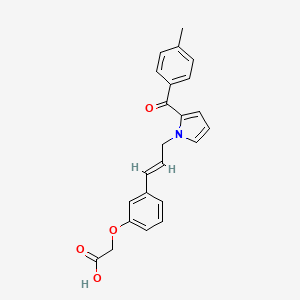
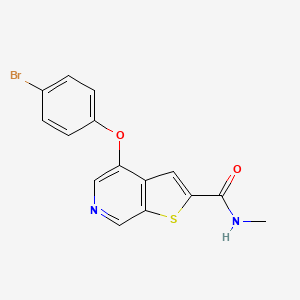
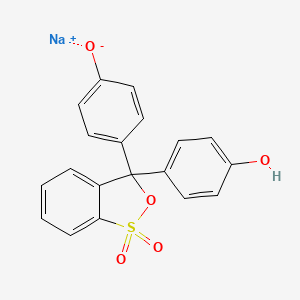
![3-[(Z)-2-carboxy-2-phenylethenyl]-4,6-dichloro-1H-indole-2-carboxylic acid](/img/structure/B1663836.png)
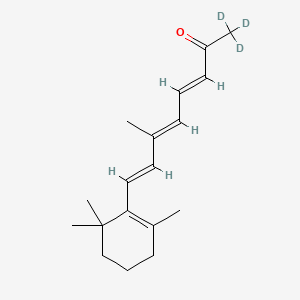
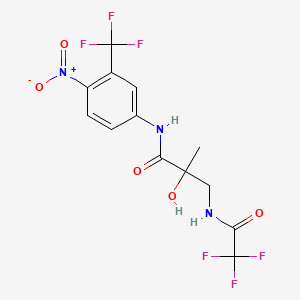
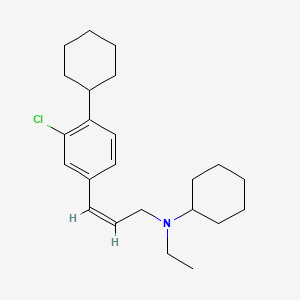
![N-[3-cyano-4-[2-hydroxy-3-(2-methylbut-3-yn-2-ylamino)propoxy]phenyl]-2-methylpropanamide](/img/structure/B1663841.png)